An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)oxazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group attached to an oxazole ring, imparts a unique combination of properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions, while the oxazole core is a known pharmacophore found in numerous biologically active molecules.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic behavior.
Core Molecular Information
The fundamental molecular details of 4-(4-Bromophenyl)oxazole are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-(4-Bromophenyl)oxazole | N/A |
| CAS Number | 54289-73-5 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrNO | [2][3] |
| Molecular Weight | 224.05 g/mol | [3] |
| Purity | Typically ≥98% | [1] |
Molecular Structure:
The two-dimensional structure of 4-(4-Bromophenyl)oxazole is depicted below, illustrating the connectivity of the bromophenyl and oxazole rings.
Caption: 2D structure of 4-(4-Bromophenyl)oxazole.
Predicted Physicochemical Properties
| Property | Predicted/Estimated Value | Basis for Estimation |
| Melting Point (°C) | 130 - 150 | Based on melting points of related bromophenyl-substituted heterocycles. For example, 2-(4-bromophenyl)-1,3,4-oxadiazole has a melting point of 142-147°C[5]. |
| Boiling Point (°C) | ~300 - 350 | Predicted based on the boiling point of similar structures like 3-(4-Bromophenyl)-1,2,4-oxadiazole (Predicted: 303.1°C)[6]. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | Aryl-substituted oxadiazoles generally exhibit low solubility in water, which is expected to be similar for oxazoles[7]. |
| pKa (acidic) | Not applicable | The molecule does not have a readily ionizable acidic proton. |
| pKa (basic) | ~ -1 to 1 | The oxazole ring is weakly basic. The predicted pKa of the conjugate acid for 3-(4-Bromophenyl)-1,2,4-oxadiazole is -1.22[6]. |
| logP | ~ 2.5 - 3.5 | Estimated based on the predicted XlogP of 2.1 for the related 2-(4-bromophenyl)-1,3,4-oxadiazole[8]. The position of the phenyl ring can influence lipophilicity. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-(4-Bromophenyl)oxazole. While the specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of structurally analogous compounds.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the protons on the oxazole and bromophenyl rings.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxazole H-2 | ~8.0 - 8.2 | s | N/A |
| Oxazole H-5 | ~7.6 - 7.8 | s | N/A |
| Bromophenyl H-2', H-6' | ~7.6 - 7.8 | d | ~8.5 |
| Bromophenyl H-3', H-5' | ~7.5 - 7.7 | d | ~8.5 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃ or DMSO-d₆. The exact positions of the signals can be influenced by the solvent and the presence of other functional groups in related derivatives[9][10].
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Oxazole C-2 | ~150 - 155 |
| Oxazole C-4 | ~135 - 140 |
| Oxazole C-5 | ~120 - 125 |
| Bromophenyl C-1' (ipso) | ~128 - 132 |
| Bromophenyl C-2', C-6' | ~127 - 130 |
| Bromophenyl C-3', C-5' | ~131 - 133 |
| Bromophenyl C-4' (ipso-Br) | ~122 - 125 |
Note: The signals for the quaternary carbons (C-4, C-1', and C-4') will typically be of lower intensity.
Expected Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the aromatic rings and the oxazole heterocycle.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=N stretch (oxazole) | 1650 - 1590 | Medium to Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O-C stretch (oxazole) | 1100 - 1000 | Strong |
| C-Br stretch | 700 - 500 | Medium to Strong |
Expected Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 223 and 225, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation Pathways: The fragmentation of oxazoles can be complex. Common fragmentation pathways for phenyl-substituted oxazoles involve the loss of CO, HCN, and cleavage of the phenyl ring[9]. For 4-(4-Bromophenyl)oxazole, key fragments would be expected from the loss of CO (m/z 195/197) and subsequent fragmentation.
Experimental Protocols for Physicochemical Property Determination
For drug development and lead optimization, empirical determination of physicochemical properties is crucial. The following section provides detailed, self-validating protocols for key experiments.
Synthesis of 4-(4-Bromophenyl)oxazole
Several synthetic routes to substituted oxazoles are known. A common and effective method is the Robinson-Gabriel synthesis or a related cyclization reaction. A plausible synthesis of 4-(4-Bromophenyl)oxazole involves the reaction of 2-amino-1-(4-bromophenyl)ethan-1-one with a suitable one-carbon synthon, followed by cyclization.
Workflow for the Synthesis and Purification:
Caption: General workflow for the synthesis and characterization of 4-(4-Bromophenyl)oxazole.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1 equivalent) and formamide (excess, e.g., 10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(4-Bromophenyl)oxazole.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Determination of Octanol-Water Partition Coefficient (logP)
The lipophilicity of a compound, quantified by its logP value, is a critical parameter in drug design. The shake-flask method is the gold standard for its determination.
Workflow for logP Determination:
Caption: Workflow for the experimental determination of logP.
Step-by-Step Protocol:
-
Phase Preparation: Prepare octanol-saturated water and water-saturated n-octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of 4-(4-Bromophenyl)oxazole in water-saturated n-octanol at a known concentration.
-
Partitioning: In a centrifuge tube, mix a known volume of the stock solution with a known volume of octanol-saturated water.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of 4-(4-Bromophenyl)oxazole in both the n-octanol and aqueous phases using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Safety and Handling
Based on available supplier information, 4-(4-Bromophenyl)oxazole should be handled with care. The following hazard statements have been reported:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[2]
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(4-Bromophenyl)oxazole is a versatile building block with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its physicochemical properties, drawing upon both available data and well-established scientific principles to offer predictions where experimental values are lacking. The inclusion of detailed experimental protocols empowers researchers to empirically determine these properties, fostering a deeper understanding of this compound and facilitating its application in their research endeavors. As with any chemical, a thorough understanding of its properties is the first step towards unlocking its full potential.
References
-
MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
PubChem. 2-(4-Bromophenyl)-1,3,4-oxadiazole. [Link]
-
ResearchGate. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. [Link]
-
UB. 4-(4-Bromophenyl)oxazole. [Link]
-
1PlusChem LLC. 4-(4-broMophenyl)oxazole. [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]
Sources
- 1. 54289-73-5 Cas No. | 4-(4-Bromophenyl)oxazole | Apollo [store.apolloscientific.co.uk]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. 1pchem.com [1pchem.com]
- 4. 54289-73-5|4-(4-Bromophenyl)oxazole| Ambeed [ambeed.com]
- 5. 41420-90-0 CAS MSDS (2-(4-bromophenyl)-1,3,4-oxadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 16013-07-3 CAS MSDS (3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(4-Bromophenyl)-1,3,4-oxadiazole | C8H5BrN2O | CID 715120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
